(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid
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Overview
Description
(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an ether linkage. This compound is of interest in various fields of chemistry and biochemistry due to its unique functional groups and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of a suitable precursor followed by hydrolysis. For example, starting with a suitable α-keto ester, the compound can be synthesized through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.
Scientific Research Applications
(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-hydroxy-4-oxobutanoic acid: Lacks the ether linkage present in (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid.
(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]butanoic acid: Lacks the oxo group present in this compound.
Uniqueness
The presence of both a hydroxy group and an oxo group, along with an ether linkage, makes this compound unique. These functional groups confer distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds.
Properties
IUPAC Name |
(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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